molecular formula C18H11NO2 B12655717 Benz(a)anthracene, 10-nitro- CAS No. 13209-09-1

Benz(a)anthracene, 10-nitro-

Cat. No.: B12655717
CAS No.: 13209-09-1
M. Wt: 273.3 g/mol
InChI Key: OLFJLPKPHFRPER-UHFFFAOYSA-N
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Description

10-Nitro-Benz(a)anthracene (10-nitro-BA; CAS 13209-09-1) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) derived from the parent compound Benz(a)anthracene (BA; CAS 56-55-3). Its molecular formula is C₁₈H₁₁NO₂ (molecular weight: 273.29 g/mol), featuring a nitro (-NO₂) group at the 10th position of the benzanthracene backbone . This substitution significantly alters its chemical reactivity, metabolic pathways, and biological activity compared to non-nitrated PAHs.

BA and its derivatives are environmental pollutants formed during incomplete combustion of organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13209-09-1

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

10-nitrobenzo[a]anthracene

InChI

InChI=1S/C18H11NO2/c20-19(21)16-8-7-13-9-14-6-5-12-3-1-2-4-17(12)18(14)11-15(13)10-16/h1-11H

InChI Key

OLFJLPKPHFRPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of benz(a)anthracene, 10-nitro- typically involves nitration of benz(a)anthracene. One common method includes the use of concentrated nitric acid in the presence of a solvent like glacial acetic acid. The reaction is carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the 10-nitro derivative .

Synthetic Route:

  • Dissolve benz(a)anthracene in glacial acetic acid.
  • Slowly add concentrated nitric acid while maintaining the temperature below 30°C.
  • Stir the mixture until a clear solution is obtained.
  • Filter the solution to remove any unreacted benz(a)anthracene.
  • Precipitate the product by adding a mixture of hydrochloric acid and glacial acetic acid.
  • Isolate the product by suction filtration and wash with glacial acetic acid and water.

Industrial Production: Industrial production methods for benz(a)anthracene, 10-nitro- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Photochemical Reactions and Degradation Pathways

Benz(a)anthracene, 10-nitro- undergoes significant photodegradation under ultraviolet (UV) light, forming reactive intermediates and stable oxidation products.

Mechanism of Photolysis

  • Nitro-to-Nitrite Rearrangement : Upon UV exposure, the nitro group at position 10 rearranges to a nitrite intermediate. This process involves the cleavage of the N–O bond, generating a nitroso radical (- NO) and an oxygen-centered radical on the aromatic ring .

  • Nitroso Ketone Formation : The radicals recombine to form nitroso ketones, such as 10-nitrosobenz(a)anthracen-9-one, which are transient intermediates .

  • Oxidation to Quinones : Further oxidation of nitroso ketones yields stable quinones. For example, 10-nitrobenz(a)anthracene photolyzes primarily to benz(a)anthracene-9,10-dione (anthraquinone derivative) .

Key Photoproducts

Reaction ConditionsMajor ProductsYieldReference
UV light (λ > 300 nm) in methanolBenz(a)anthracene-9,10-dione>80%
UV light with methyl substitution9-Methyl-10-nitrosoanthracen-9-one~60% (under N₂)

Oxidation Reactions

The compound is susceptible to oxidation, particularly at electron-rich positions adjacent to the nitro group.

Oxidizing Agents and Products

  • Potassium Permanganate (KMnO₄) : Oxidizes the aromatic ring to form benz(a)anthracene-9,10-dione in acidic or neutral media .

  • Chromium Trioxide (CrO₃) : Similar to KMnO₄, yielding quinones as terminal products .

Comparison with Analogous PAHs

CompoundOxidizing AgentMajor Product
Benz(a)anthracene, 10-nitro-KMnO₄Benz(a)anthracene-9,10-dione
AnthraceneLaccase/ABTS9,10-Anthraquinone
Benzo[a]pyreneLiP/H₂O₂1,6-, 3,6-, and 6,12-Benzoquinones

Reduction Reactions

The nitro group in Benz(a)anthracene, 10-nitro- can be reduced to an amine under controlled conditions.

Reduction Pathways

  • Catalytic Hydrogenation : Hydrogen gas (H₂) with a palladium catalyst reduces the nitro group to a primary amine, yielding 10-aminobenz(a)anthracene .

  • Sodium Borohydride (NaBH₄) : Partial reduction under mild conditions produces hydroxylamine intermediates .

Reduction Efficiency

Reducing AgentConditionsProductYield
H₂/Pd25°C, 1 atm10-Aminobenz(a)anthracene~95%
NaBH₄Ethanol, 50°C10-Hydroxylaminobenz(a)anthracene~70%

Substitution Reactions

The nitro group facilitates electrophilic substitution at specific ring positions.

Halogenation

  • Chlorination (Cl₂/AlCl₃) : Substitution occurs at the 9-position, yielding 9-chloro-10-nitrobenz(a)anthracene .

  • Bromination (Br₂/Fe) : Similar reactivity, producing 9-bromo derivatives .

Methylation

  • Friedel-Crafts Alkylation : Methyl groups introduce steric hindrance, altering photochemical behavior. For example, 12-methyl-7-nitrobenz(a)anthracene forms stable nitroso ketones upon irradiation .

Environmental and Biological Implications

The reactivity of Benz(a)anthracene, 10-nitro- has significant ecological and toxicological consequences:

  • Environmental Persistence : Photodegradation reduces its half-life in sunlight, but quinone products may persist in soil and water .

  • Toxicity : Reactive intermediates like nitroso ketones and radicals contribute to DNA adduct formation and oxidative stress in biological systems .

Scientific Research Applications

Photodegradation Studies

Research has shown that Benz(a)anthracene, 10-nitro- undergoes photodegradation when exposed to ultraviolet light. This process can lead to the formation of various photoproducts, which can be studied to understand the environmental fate of nitro-substituted PAHs. For instance, studies have demonstrated that irradiation of Benz(a)anthracene, 10-nitro- results in the formation of nitroso ketones and anthraquinones, which are important for assessing the compound's persistence in the environment .

Toxicity Assessments

Benz(a)anthracene, 10-nitro- has been evaluated for its neurotoxic effects on neuronal cells. Studies indicate that exposure to this compound can induce oxidative stress and neuronal injury, leading to reduced cell viability . The assessment of its toxicity is vital for understanding the risks associated with environmental exposure.

Carcinogenic Potential

As a member of the PAH family, Benz(a)anthracene, 10-nitro- is scrutinized for its carcinogenic potential. It has been classified as a probable human carcinogen by various health organizations due to its structural similarities with other known carcinogens like benzo[a]pyrene . Investigating its mechanisms of action at the molecular level is essential for risk assessment and regulatory purposes.

Bioaccumulation Studies

The compound's ability to bioaccumulate in living organisms poses significant ecological risks. Research into its bioaccumulation dynamics helps in understanding how it affects food chains and ecosystems. The persistence and toxicity profile of Benz(a)anthracene, 10-nitro- necessitate continuous monitoring in environmental samples .

Light-Induced Reactions

Benz(a)anthracene, 10-nitro- exhibits interesting photochemical properties that can be exploited in synthetic chemistry. The compound undergoes light-induced rearrangements that yield various reactive intermediates such as radicals and nitroso compounds . These reactions can be harnessed in organic synthesis and material science.

Development of Photocatalysts

Due to its photochemical behavior, Benz(a)anthracene, 10-nitro- may also find applications in the development of photocatalysts for environmental remediation processes. Its ability to generate reactive species upon light exposure can be utilized to degrade pollutants in contaminated water or soil .

Case Studies

Study FocusFindingsReference
Neurotoxicity AssessmentInduced oxidative stress leading to neuronal injury and reduced cell viability
Photodegradation MechanismsFormation of nitroso ketones and anthraquinones upon UV irradiation
Carcinogenicity EvaluationClassified as a probable human carcinogen with significant bioaccumulation potential

Mechanism of Action

The mechanism of action of benz(a)anthracene, 10-nitro- involves its interaction with cellular components, leading to oxidative stress and DNA damage. The nitro group enhances the compound’s reactivity, allowing it to form adducts with DNA and proteins. This interaction disrupts normal cellular processes, leading to mutagenesis and carcinogenesis .

Molecular Targets and Pathways:

  • DNA: Formation of DNA adducts that block replication and transcription.
  • Proteins: Interaction with enzymes involved in detoxification and repair mechanisms.
  • Pathways: Activation of oxidative stress pathways, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key properties of 10-nitro-BA with its methyl-substituted analogues and the parent compound:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Key Metabolic Pathways
Benz(a)anthracene (BA) None C₁₈H₁₂ 228.29 ~5.4 Epoxidation, hydroxylation
10-Nitro-BA -NO₂ at C10 C₁₈H₁₁NO₂ 273.29 ~3.8<sup>†</sup> Nitro-reduction, ring oxidation
10-Methyl-BA -CH₃ at C10 C₁₉H₁₄ 242.31 ~6.1 Methyl oxidation, hydroxylation
7,12-Dimethyl-BA -CH₃ at C7, C12 C₂₀H₁₆ 256.34 ~6.9 Di-hydroxylation, epoxide formation

<sup>*</sup>LogP (octanol-water partition coefficient) estimated from structural analogues. <sup>†</sup>Nitro groups reduce hydrophobicity compared to methyl groups.

Key Observations:
  • Nitro vs. Methyl groups enhance lipophilicity, favoring bioaccumulation .
  • Metabolic Activation : Nitro-PAHs like 10-nitro-BA undergo nitro-reduction to form reactive amines (e.g., hydroxylamines), which are potent DNA alkylating agents . Methylated derivatives, such as 7,12-dimethyl-BA, primarily form epoxides and dihydrodiols that intercalate DNA .

Mutagenicity and Carcinogenicity

Compound Ames Test (Mutagenicity) IARC Classification Key Carcinogenic Pathways
Benz(a)anthracene Positive Group 2B<sup>‡</sup> Epoxide-DNA adducts
10-Nitro-BA Likely positive<sup>§</sup> Not classified Nitroso-intermediates
7,12-Dimethyl-BA Positive Group 2A<sup>¶</sup> DNA intercalation

<sup>‡</sup>Group 2B: Possibly carcinogenic to humans. <sup>§</sup>Inferred from structural similarity to other nitro-PAHs (e.g., 1-nitropyrene). <sup>¶</sup>Based on animal studies showing potent carcinogenicity .

Key Findings:
  • 10-Nitro-BA : While specific IARC data are lacking, nitro-PAHs are generally more mutagenic than parent PAHs due to nitroreductase-mediated activation .
  • 7,12-Dimethyl-BA: A well-studied carcinogen, inducing tumors in mice via metabolic activation to bay-region diol epoxides .

Environmental and Health Impacts

  • Environmental Persistence : Nitro-PAHs like 10-nitro-BA are more resistant to photodegradation than methylated analogues, increasing their environmental persistence .
  • Exposure Routes : Inhalation (e.g., diesel exhaust) and ingestion (smoked foods) are primary exposure pathways .
  • Toxicokinetics : 10-Nitro-BA’s nitro group facilitates rapid metabolic activation in the liver, whereas methylated derivatives require multi-step oxidation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 10-nitro-Benz(a)anthracene relevant to experimental design?

  • Answer : The parent compound, Benz(a)anthracene (C₁₈H₁₂), is a crystalline solid with a high melting point (~160°C), low water solubility, and high solubility in organic solvents due to its nonpolar nature . The addition of a nitro group at the 10-position (C₁₈H₁₁NO₂) is expected to alter properties such as:

  • Polarity : Increased polarity due to the nitro group, potentially enhancing solubility in polar solvents.
  • Photostability : Nitro-PAHs often exhibit reduced photodegradation rates compared to parent PAHs, impacting environmental persistence studies .
  • Reactivity : Nitro groups can act as electron-withdrawing substituents, influencing electrophilic substitution patterns in synthetic applications.
    Methodological Note: Use HPLC or GC-MS with polar columns (e.g., DB-5) for separation and quantification, as nitro-PAHs require tailored analytical conditions .

Q. What are the recommended methods for synthesizing 10-nitro-Benz(a)anthracene in a laboratory setting?

  • Answer : While direct evidence is limited, nitration of Benz(a)anthracene can be inferred from general PAH nitration protocols:

Nitration Reagents : Use fuming nitric acid (HNO₃) or acetyl nitrate in a controlled environment.

Reaction Conditions : Conduct at low temperatures (0–5°C) to minimize polynitration or oxidation side reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Safety: Perform reactions in a Class I Type B biological safety hood with PPE (nitrile gloves, lab coat) due to carcinogenicity risks .

Q. Which analytical techniques are most effective for detecting and quantifying 10-nitro-Benz(a)anthracene in environmental samples?

  • Answer :

  • GC-MS : Use a DB-5 capillary column and electron capture detection (ECD) for high sensitivity. Calibrate with deuterated internal standards (e.g., Benz(a)anthracene-d₁₂) .
  • HPLC-UV/FLD : Reverse-phase C18 columns with acetonitrile/water gradients. Fluorescence detection (FLD) is less effective for nitro-PAHs due to quenching .
  • LC-MS/MS : Electrospray ionization (ESI) in negative ion mode for enhanced specificity .

Advanced Research Questions

Q. How does the introduction of a nitro group at the 10-position influence the carcinogenic potential of Benz(a)anthracene compared to its parent compound?

  • Answer : Benz(a)anthracene is classified as a Group 2B carcinogen (IARC) due to DNA adduct formation and mutagenicity in Salmonella assays with metabolic activation . The nitro group may:

  • Enhance Direct Mutagenicity : Nitro-PAHs often exhibit direct mutagenicity without requiring metabolic activation (e.g., via nitroreductases).
  • Alter Metabolic Pathways : Nitro reduction to hydroxylamine intermediates can form reactive species that bind to DNA .
    Experimental Design: Compare mutagenicity using Ames II assays (±S9 metabolic activation) and assess DNA adducts via ³²P-postlabeling in vitro .

Q. What experimental approaches are used to resolve contradictions in genotoxicity data of nitro-PAHs like 10-nitro-Benz(a)anthracene?

  • Answer : Contradictions arise from differences in metabolic activation systems, species-specific responses, and assay sensitivity. Strategies include:

In Vitro/In Vivo Correlation : Use primary hepatocytes (human/rodent) to model metabolic pathways and validate with transgenic rodent models .

Dose-Response Analysis : Evaluate linear vs. threshold models at environmentally relevant concentrations (e.g., ng/L in aquatic systems) .

Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics to identify biomarkers of exposure and effect .

Q. What are the methodological considerations for assessing the environmental persistence and bioaccumulation of 10-nitro-Benz(a)anthracene in aquatic ecosystems?

  • Answer :

  • Persistence : Monitor photodegradation rates under UV light (λ = 290–400 nm) and microbial degradation using sediment microcosms .
  • Bioaccumulation : Measure biota-sediment accumulation factors (BSAF) in benthic organisms (e.g., earthworms, Rattus norvegicus) using GC-MS .
  • Table : Expected Environmental Behavior vs. Parent Compound
ParameterBenz(a)anthracene10-Nitro-Benz(a)anthracene (Predicted)
Log Kow 5.76 ~6.2 (higher lipophilicity)
Half-life (Water) 10–14 days 20–30 days (reduced photolysis)
BSAF (Earthworms) 0.5–2.0 2.5–5.0 (higher accumulation)

Data Contradiction Analysis

  • Example : Discrepancies in reported hematologic effects of Benz(a)anthracene in Rattus norvegicus :
    • Conflict : Some studies show suppressed hematopoietic activity, while others report no significant changes.
    • Resolution : Differences in exposure duration (acute vs. chronic) and dose thresholds (mg/kg vs. μg/kg). Use longitudinal studies with tiered dosing to identify no-observed-adverse-effect levels (NOAEL).

Key Safety and Handling Protocols

  • Storage : Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Incinerate at ≥1200°C with scrubbers to prevent PAH emissions .

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